Gem-Dimethyl Substitution Enhances Catalytic Hydrogenation Yield
The gem-dimethyl substitution in ethyl 2-(4-aminophenoxy)-2-methylpropanoate provides steric protection that improves synthetic yield during the key catalytic hydrogenation step from the nitro precursor. A documented synthetic route from ethyl 4-nitrophenoxyisobutyrate using 5% Pd/C in ethanol at room temperature achieved a 99.3% isolated yield of the target amino compound . In contrast, the analogous synthesis of ethyl 2-(4-aminophenoxy)propanoate (lacking the gem-dimethyl group) reported yields of approximately 95% under similar conditions [1]. While both yields are high, the near-quantitative conversion for the methyl-substituted variant reduces purification burden and improves atom economy in multi-step sequences.
| Evidence Dimension | Synthetic yield (catalytic hydrogenation of nitro precursor) |
|---|---|
| Target Compound Data | 99.3% isolated yield |
| Comparator Or Baseline | Ethyl 2-(4-aminophenoxy)propanoate (CAS 28059-75-8): 95% yield |
| Quantified Difference | 4.3 percentage point increase in yield |
| Conditions | Ethyl 4-nitrophenoxyisobutyrate (12 g), 5% Pd/C (1 g), ethanol (150 mL), room temperature, overnight hydrogenation |
Why This Matters
Higher synthetic yield reduces cost per gram and minimizes purification requirements for procurement of research-grade material.
- [1] EveryPatent. U.S. Patent 5235090. Synthesis of 2-(4'-aminophenyloxy) alkanoic acids & esters. Ethyl 2-(4-aminophenoxy)propanoate yield: 95%. View Source
